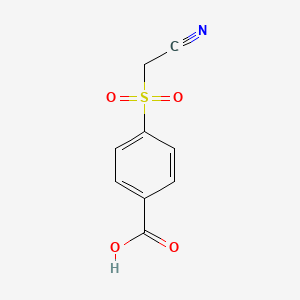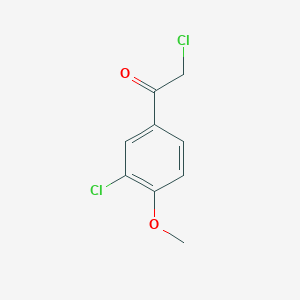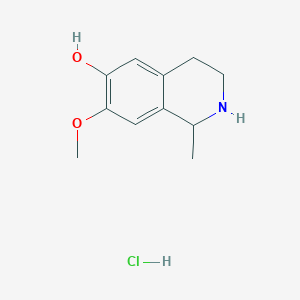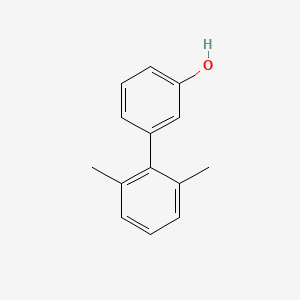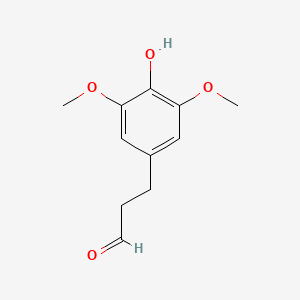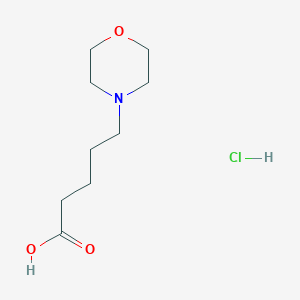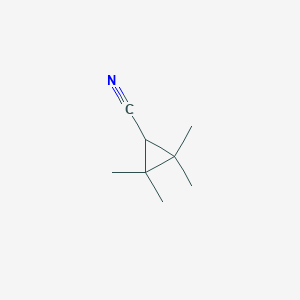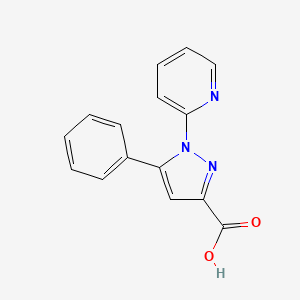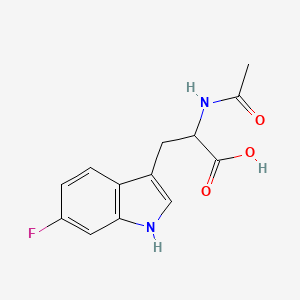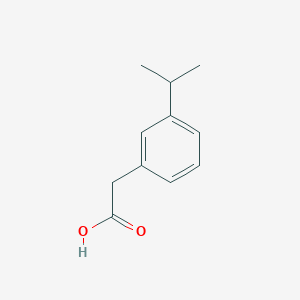
2-(3-Isopropylphenyl)acetic acid
概要
説明
“2-(3-Isopropylphenyl)acetic acid” is an organic compound with the molecular formula C11H14O2 . It is also known by its English name “this compound” and has a CAS number 81049-21-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.22800 . Unfortunately, specific details such as density, boiling point, and melting point are not available .
科学的研究の応用
Synthetic Resin Binders
2-(3-Isopropylphenyl)acetic acid and its homologs, derived from isopropyliden-diphenol and chloracetic acid, have been utilized in the synthesis of resolcarboxylic acids. These acids serve as base components for water-soluble synthetic resin binders, highlighting their significance in materials science and polymer chemistry (Junek, Pampouchidis, & Rauch-Puntigam, 1973).
Anticancer Drug Synthesis
The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized using this compound, has been identified for its anticancer properties. This synthesis involves complex chemical reactions and has been studied for its potential in targeting the VEGFr receptor, which is crucial in cancer research (Sharma et al., 2018).
Pesticide Sensitive Membrane Electrode
In agriculture and forestry, this compound derivatives have been studied for their adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate. This research is significant for developing pesticide-sensitive membrane electrodes, contributing to advancements in agricultural technology and environmental monitoring (Khan & Akhtar, 2011).
Catalysis in Organic Synthesis
Research has indicated that this compound and related compounds can play a role in catalytic processes. For example, they have been used in the oxidative condensation of methane to acetic acid, demonstrating their potential in catalytic chemistry and organic synthesis (Periana et al., 2003).
Analytical Chemistry
The compound has also been relevant in the field of analytical chemistry, particularly in fluorographic detection methods involving polyacrylamide gels. This highlights its utility in biochemical analysis and laboratory techniques (Skinner & Griswold, 1983).
Green Chemistry
In the context of green chemistry, this compound has been investigated for its role in environmentally friendly catalysis, such as the acetylation of camphene with acetic acid. This research is crucial for developing sustainable chemical processes (Popova & Chukicheva, 2017).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that this compound is used in the suzuki–miyaura coupling , which is a key pathway in synthetic chemistry for creating carbon-carbon bonds.
Pharmacokinetics
It is generally understood that the pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
It is known that this compound plays a role in the suzuki–miyaura coupling , a reaction that forms carbon-carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
It is known that the success of the suzuki–miyaura coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
2-(3-Isopropylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with acyl-CoA synthetases, which are crucial for the activation of fatty acids . These interactions facilitate the conversion of this compound into its active form, enabling it to participate in metabolic processes.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. For instance, it could inhibit specific enzymes involved in metabolic pathways, thereby regulating the flow of metabolites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of different metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function within the cell.
特性
IUPAC Name |
2-(3-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHSMVNJOVGOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81049-21-0 | |
| Record name | 2-[3-(propan-2-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
